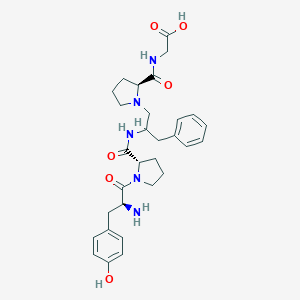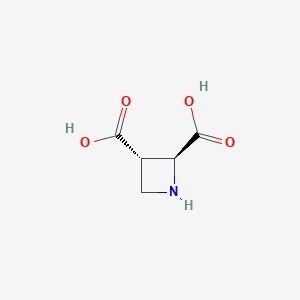![molecular formula C9H8N2O4 B115689 2-[[(Z)-2-nitroethenyl]amino]benzoic acid CAS No. 152904-43-3](/img/structure/B115689.png)
2-[[(Z)-2-nitroethenyl]amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(Z)-2-nitroethenyl]amino]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NAEBA and is a derivative of benzoic acid. NAEBA has been synthesized using different methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
NAEBA has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, NAEBA has been shown to have antitumor, anti-inflammatory, and analgesic effects. In agriculture, NAEBA has been studied for its potential use as a herbicide. In materials science, NAEBA has been used as a building block for the synthesis of novel materials.
Mechanism of Action
The mechanism of action of NAEBA is not well understood. However, it has been suggested that NAEBA may exert its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. NAEBA may also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
NAEBA has been shown to have antitumor, anti-inflammatory, and analgesic effects. In vitro studies have shown that NAEBA inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer cells. NAEBA has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. In animal studies, NAEBA has been shown to have analgesic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of NAEBA is its potential as a building block for the synthesis of novel materials. NAEBA can be easily synthesized using different methods, and its chemical properties can be modified to suit different applications. However, one of the limitations of NAEBA is its low yield, which may limit its use in large-scale applications.
Future Directions
There are several future directions for the research on NAEBA. One of the directions is to study the mechanism of action of NAEBA in more detail. This will help to identify the molecular targets of NAEBA and to develop more effective derivatives of NAEBA. Another direction is to study the potential use of NAEBA as a herbicide in agriculture. NAEBA has been shown to have herbicidal activity against various weeds, and further research is needed to determine its effectiveness and safety. Finally, the potential use of NAEBA as a building block for the synthesis of novel materials should be explored further. NAEBA has unique chemical properties that may allow for the development of new materials with novel properties and applications.
Conclusion:
In conclusion, NAEBA is a chemical compound that has potential applications in various fields, including medicine, agriculture, and materials science. NAEBA can be synthesized using different methods, and its mechanism of action has been studied in detail. NAEBA has been shown to have antitumor, anti-inflammatory, and analgesic effects, and it has potential as a building block for the synthesis of novel materials. Further research is needed to fully understand the potential of NAEBA in different applications.
Synthesis Methods
NAEBA can be synthesized by different methods, including the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate followed by the reduction of the product with sodium borohydride. Another method involves the reaction of 2-nitrobenzaldehyde with glycine, followed by the decarboxylation of the product with copper powder. The yield of NAEBA using these methods ranges from 50 to 70%.
properties
CAS RN |
152904-43-3 |
|---|---|
Product Name |
2-[[(Z)-2-nitroethenyl]amino]benzoic acid |
Molecular Formula |
C9H8N2O4 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
2-[[(Z)-2-nitroethenyl]amino]benzoic acid |
InChI |
InChI=1S/C9H8N2O4/c12-9(13)7-3-1-2-4-8(7)10-5-6-11(14)15/h1-6,10H,(H,12,13)/b6-5- |
InChI Key |
YWPFGPVRLBUCRW-WAYWQWQTSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)N/C=C\[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC=C[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC=C[N+](=O)[O-] |
synonyms |
Benzoic acid, 2-[(2-nitroethenyl)amino]-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B115639.png)

![1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine](/img/structure/B115643.png)